molecular formula C6H4N4O2 B170278 3-Nitro-1H-pyrazolo[3,4-b]pyridine CAS No. 116855-00-6

3-Nitro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B170278
CAS No.: 116855-00-6
M. Wt: 164.12 g/mol
InChI Key: BAUHQAOOAIVBTO-UHFFFAOYSA-N
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Description

3-Nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The nitro group at the 3-position of the pyrazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, resulting in the formation of pyrazolo[3,4-b]pyridine analogues with high yields and enantioselectivity . Another approach involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by protection of the NH group and subsequent reactions to introduce the nitro group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions include amino derivatives, substituted pyrazolopyridines, and other functionalized compounds that retain the core pyrazolopyridine structure.

Scientific Research Applications

3-Nitro-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:

Comparison with Similar Compounds

3-Nitro-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in the presence of the nitro group, which imparts distinct reactivity and biological activity compared to other derivatives.

Properties

IUPAC Name

3-nitro-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)6-4-2-1-3-7-5(4)8-9-6/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUHQAOOAIVBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556418
Record name 3-Nitro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116855-00-6
Record name 3-Nitro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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